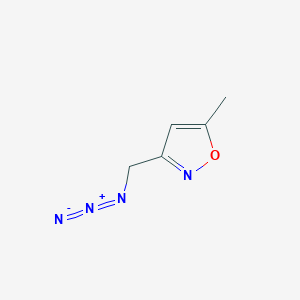

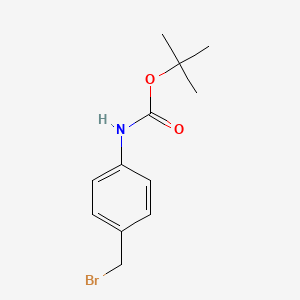

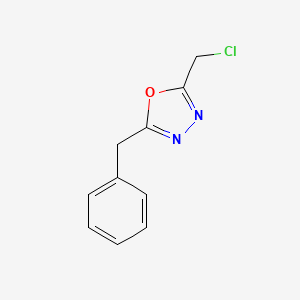

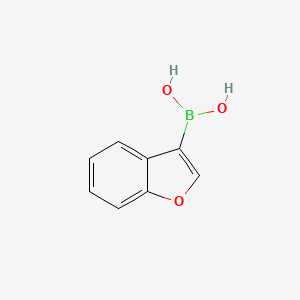

![molecular formula C13H12NNaO2S B1290567 Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate CAS No. 1015533-53-5](/img/structure/B1290567.png)

Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate is a chemical compound with the CAS Number: 1015533-53-5 . It has a molecular weight of 269.3 and is typically found in a powder form .

Molecular Structure Analysis

The molecular formula of Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate is C13H12NNaO2S. The InChI key can be found in the product’s properties . For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or use a molecular visualization tool.Physical And Chemical Properties Analysis

Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate is a powder . It has a molecular weight of 269.3 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications

Chemical Properties and Synthesis

Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate is a chemical compound with the CAS Number: 1015533-53-5 . It has a molecular weight of 269.3 . The compound is typically stored at room temperature and appears as a powder . It can be synthesized by reacting 2-[(4-methylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives with sodium acetate in glacial acetic acid .

Pharmaceutical Applications

Thiazoles, the group of azole heterocycles to which Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate belongs, have been found to exhibit a wide range of pharmaceutical and biological activities . These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Industrial Applications

Thiazoles are used in various industrial applications such as agrochemicals, industrial, and photographic sensitizers . They are also used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Natural Products

Thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

Antioxidant Properties

Some thiazole-based compounds, including Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate, have been found to exhibit potent antioxidant activity .

Antimicrobial Properties

Thiazole-based compounds have been found to exhibit antimicrobial properties . This makes them useful in the development of new antimicrobial agents.

Anticancer Properties

Thiazole-based compounds have been found to exhibit anticancer properties . This makes them useful in the development of new anticancer agents.

Anti-Alzheimer Properties

Thiazole-based compounds have been found to exhibit anti-Alzheimer properties . This makes them useful in the development of new anti-Alzheimer agents.

Safety and Hazards

The safety information available indicates that Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate has a GHS07 pictogram and a warning signal word . It’s recommended to handle this compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name |

sodium;2-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S.Na/c1-2-9-3-5-10(6-4-9)13-14-11(8-17-13)7-12(15)16;/h3-6,8H,2,7H2,1H3,(H,15,16);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZAWWRYSYPFCI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12NNaO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)